(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum
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Overview
Description
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum is a platinum-based compound that has garnered significant attention in the field of medicinal chemistryIt is a derivative of platinum(IV) complexes, which are studied for their ability to act as prodrugs, releasing active platinum(II) species in the hypoxic environment of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum involves several steps. One common method includes the reaction of cyclohexane-1R,2R-diamine with platinum(IV) chloride in the presence of ethanedioic acid (oxalic acid). The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. Microwave-assisted heating has also been employed to speed up the preparation process .
Chemical Reactions Analysis
Types of Reactions
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its platinum(II) form in the hypoxic environment of tumors.
Substitution: It can undergo ligand substitution reactions where the ethanedioato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and various ligands for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products
The major products formed from these reactions include the reduced platinum(II) species and substituted platinum complexes, which have different biological activities .
Scientific Research Applications
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum involves its reduction to platinum(II) species in the hypoxic environment of tumors. These active species then bind to nuclear DNA, forming intrastrand and interstrand cross-links that inhibit DNA replication and transcription, leading to cell death . Additionally, the compound can alter lipid metabolism in cancer cells, further contributing to its antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Oxaliplatin: A widely used platinum-based anticancer drug that also forms DNA cross-links.
Cisplatin: Another platinum-based drug known for its effectiveness in treating various cancers.
Carboplatin: A derivative of cisplatin with reduced side effects.
Uniqueness
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum is unique due to its ability to release active platinum(II) species specifically in the hypoxic environment of tumors, enhancing its selectivity and reducing systemic toxicity . Its structure also allows for the incorporation of additional bioactive molecules, making it a versatile platform for the development of multitarget anticancer agents .
Properties
CAS No. |
69651-35-0 |
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Molecular Formula |
C9H16N2O4Pt |
Molecular Weight |
411.32 g/mol |
IUPAC Name |
(2-azanidylcyclohexyl)methylazanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C7H14N2.C2H2O4.Pt/c8-5-6-3-1-2-4-7(6)9;3-1(4)2(5)6;/h6-9H,1-5H2;(H,3,4)(H,5,6);/q-2;;+2 |
InChI Key |
GTVWHIAJXDFTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Origin of Product |
United States |
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